2-(15N)Azanylbenzoic acid
Description
Properties
IUPAC Name |
2-(15N)azanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)/i8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZYAGGXGHYGMB-VJJZLTLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Potassium (15N)Phthalimide
The synthesis begins with the hydrolysis of potassium (15N)phthalimide under alkaline conditions. Heating the compound in aqueous sodium hydroxide (2 M, 80°C) generates (15N)anthranilic acid through ring-opening. This step achieves near-quantitative yields (95–98%) due to the stability of the phthalimide ring under basic conditions.
Reaction Conditions
Diazotization and Reduction
The (15N)anthranilic acid intermediate undergoes diazotization with sodium nitrite (NaNO2) in hydrochloric acid (HCl) at 0–5°C. The resulting diazonium salt is immediately reduced using stannous chloride (SnCl2) to prevent decomposition. This step introduces the primary amine group while retaining the 15N label.
Key Parameters
Purification and Crystallization
The crude product is purified via recrystallization from a ethanol-water mixture. This step removes unreacted starting materials and byproducts, yielding this compound with >99% chemical purity and 98% isotopic enrichment.
Alternative Method: Nitrosation with Na15NO2
Recent advances employ sodium nitrite-15N (Na15NO2) to label the azido group before its conversion to an amine. In this approach, 1,3-dimethylimidazolinium-2-yl hydrazine is nitrosated with Na15NO2 under acidic conditions, generating a 1:1 mixture of α- and γ-15N-labeled azides. Subsequent diazo-transfer reactions with aromatic amines yield 15N-labeled intermediates, which are hydrolyzed to the target compound.
Advantages
Limitations
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC Conditions
-
Column: C18 reverse-phase
-
Mobile Phase: 0.1% TFA in water/acetonitrile (70:30)
Optimization and Scalability
Solvent Selection
Using ethanol-water mixtures improves reaction kinetics during hydrolysis, reducing side reactions compared to pure aqueous systems.
Catalytic Enhancements
Adding trifluoroacetic acid (TFA) during diazotization increases reaction rates by stabilizing the diazonium intermediate.
Chemical Reactions Analysis
Reactivity in Amide Bond Formation
The amino group in 2-(15N)Azanylbenzoic acid participates in amidation reactions, critical for peptide synthesis and drug design:
-
Acylation with Carboxylic Acids : Using coupling reagents like ynamides, the amino group reacts with carboxylic acids to form amides under mild conditions. For example, UV light-induced acylation of α-diketones with amines produces amino acid derivatives in high yields .
-
Electrochemical Amidation : Metal-free, oxidant-free protocols enable efficient coupling with acyl hydrazines, generating amides with minimal byproducts (N2 and H2) .
Key Reaction Data
Challenges and Limitations
Scientific Research Applications
2-(15N)Azanylbenzoic acid is used in various scientific research applications, including:
Chemistry: As a labeled compound in mechanistic studies and reaction tracking.
Biology: In metabolic studies to trace nitrogen pathways.
Medicine: As a precursor in the synthesis of nitrogen-15 labeled pharmaceuticals.
Industry: In the production of labeled compounds for quality control and process optimization.
Mechanism of Action
The mechanism of action of 2-(15N)Azanylbenzoic acid involves its incorporation into biochemical pathways where nitrogen-15 labeling allows for detailed tracking and analysis. The nitrogen-15 isotope acts as a tracer, enabling researchers to study the distribution and transformation of nitrogen-containing compounds in various systems.
Comparison with Similar Compounds
Table 1: Key Properties of 2-(15N)Azanylbenzoic Acid and Related Compounds
Key Observations:
Isotopic Labeling: Unlike non-labeled analogs (e.g., 2-aminobenzoic acid), this compound provides unique advantages in NMR studies due to the 15N isotope’s nuclear spin properties. This allows for precise tracking in biological systems .
Synthetic Efficiency: The inferred yield (~68%) aligns with methodologies described in , where Na15NO2-based diazo-transfer reactions achieve moderate efficiency. This contrasts with non-labeled heterocycles like Compound 11a, which also report 68% yields but lack isotopic complexity .
Thermal Stability : While this compound’s melting point is unspecified, structurally related 15N-labeled azides (e.g., α- and γ-15N-labeled azides from ) exhibit stability under reflux conditions, suggesting comparable robustness .
Spectroscopic and Analytical Comparisons
Table 2: Spectroscopic Data for Selected Compounds
Key Observations:
- Functional Group Identification: The IR spectra of this compound would resemble non-labeled 2-aminobenzoic acid, with N-H stretches near 3,400 cm⁻¹ and carboxylic acid C=O bands near 1,700 cm⁻¹. In contrast, nitrile-containing analogs like Compound 11a show distinct C≡N stretches at ~2,219 cm⁻¹ .
- 15N NMR Utility: The 15N label enables detection of chemical shifts in the 50–150 ppm range, a feature absent in non-labeled compounds like 2-aminobenzamide .
Biological Activity
2-(15N)Azanylbenzoic acid, a nitrogen-15 labeled derivative of anthranilic acid, has garnered interest in various scientific fields due to its unique isotopic labeling. This compound allows for detailed studies in organic synthesis, drug discovery, and molecular biology. The incorporation of nitrogen-15 enables researchers to trace metabolic pathways and understand the biological mechanisms at play within living organisms.
This compound is characterized by its molecular formula and an InChI key of RWZYAGGXGHYGMB-VJJZLTLGSA-N. Its structure includes a carboxylic acid group and an amino group, making it a versatile compound for various chemical reactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C7H7N^{15}O2 |
| InChI Key | RWZYAGGXGHYGMB-VJJZLTLGSA-N |
| CAS Number | 108159-61-1 |
The biological activity of this compound primarily revolves around its role as a tracer in metabolic studies. The nitrogen-15 isotope allows for the tracking of nitrogen-containing compounds within biochemical pathways. This capability is crucial for understanding how nitrogen is utilized in various biological processes, including amino acid synthesis and protein metabolism.
1. Metabolic Studies
The incorporation of this compound into metabolic pathways enables researchers to study nitrogen metabolism in various organisms. For instance, it can be used to trace the incorporation of nitrogen into amino acids or nucleotides, providing insights into metabolic flux and regulation.
2. Drug Discovery
In drug discovery, this compound serves as a precursor for synthesizing nitrogen-15 labeled pharmaceuticals. The isotopic labeling aids in pharmacokinetic studies, allowing scientists to track the distribution and metabolism of drugs within biological systems.
3. Environmental Research
The compound can be utilized in environmental studies to trace nitrogen cycles in ecosystems. By understanding how nitrogen is transformed and utilized by different organisms, researchers can gain insights into ecosystem health and nutrient cycling.
Case Study 1: Nitrogen Tracing in Plants
A study investigated the use of this compound to trace nitrogen uptake in various plant species. The results showed significant differences in nitrogen assimilation rates among species, highlighting the compound's utility in ecological research.
Case Study 2: Drug Metabolism Studies
In pharmacology, a study used this compound to investigate the metabolic pathways of a new drug candidate. The findings revealed critical information about the drug's bioavailability and metabolic stability, guiding further development.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Anthranilic Acid | Non-labeled counterpart | Precursor for tryptophan synthesis |
| 2-Aminobenzoic Acid | Similar structure without isotopic labeling | Used in dye and pharmaceutical synthesis |
| Benzoic Acid Derivatives | Various substitutions on benzoic core | Wide range of applications |
The primary distinction lies in the nitrogen-15 labeling, which enhances its utility as a tracer in biological systems.
Q & A
Q. How is 2-(15N)Azanylbenzoic acid synthesized, and what analytical methods confirm its structural integrity and isotopic labeling?
- Methodological Answer : this compound is synthesized via nucleophilic substitution or condensation reactions using 15N-enriched ammonia or amines. For example, analogous 15N-labeled compounds (e.g., DL-Serine-[15N]) are synthesized by substituting natural abundance nitrogen sources with 15N precursors . Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy, particularly 15N NMR, to verify the position and incorporation of the 15N label. Mass spectrometry (MS) further validates isotopic purity (e.g., 98% atom 15N) and molecular integrity . Liquid chromatography coupled with tandem MS (LC-MS/MS) can quantify trace impurities and isotopic enrichment .
Q. What protocols ensure the stability and proper storage of this compound for experimental use?
- Methodological Answer : To prevent degradation, store the compound at -20°C in airtight, light-protected containers. Stability tests under varying temperatures and pH conditions should precede long-term storage. For example, 15N-labeled serine derivatives remain stable for years when stored at -20°C with desiccants . Regular purity checks via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) are recommended to monitor decomposition .
Q. How is the isotopic purity of this compound quantified, and what are common sources of contamination?
- Methodological Answer : Isotopic purity is quantified using elemental analyzer-isotope ratio mass spectrometry (EA-IRMS) or LC-MS with 15N-specific calibration curves . Contamination often arises from incomplete purification of synthetic intermediates or isotopic exchange during storage. Rigorous purification (e.g., recrystallization, column chromatography) and avoiding aqueous solvents at extreme pH minimize these issues .
Advanced Research Questions
Q. How can researchers design tracer experiments using this compound to study nitrogen flux in biological systems?
- Methodological Answer : Experimental design must balance tracer dosage , sampling frequency , and statistical power . For ecosystem studies, optimize sampling schemes to account for spatial heterogeneity (e.g., soil, vegetation, water matrices) and use nested sampling to reduce variability . In metabolic studies, administer the tracer at physiologically relevant concentrations and collect time-series samples to track isotopic incorporation into amino acids or metabolites . Controls (e.g., unlabeled analogs) are critical to distinguish tracer-derived signals from background 15N .
Q. What statistical approaches resolve contradictions in 15N tracer data, such as isotopic dilution or compartmental mixing?
- Methodological Answer : Use Bayesian mixing models (e.g., MixSIAR) to partition tracer contributions across compartments . For isotopic dilution, apply first-order kinetics models to correct for dilution effects in dynamic systems. For example, in soil studies, compartment-specific rate constants (e.g., mineralization, immobilization) are derived from time-resolved 15N measurements . Discrepancies between bulk δ15N and compound-specific isotope analysis (CSIA) data can be reconciled by normalizing to source amino acids (e.g., phenylalanine) in CSIA .
Q. How is this compound applied in compound-specific isotopic analysis (CSIA) of amino acids for trophic position assessment?
- Methodological Answer :
As a 15N-labeled precursor, it serves as an internal standard in CSIA to calibrate trophic enrichment factors. Source amino acids (e.g., phenylalanine) retain baseline δ15N values, while trophic amino acids (e.g., glutamic acid) show 15N enrichment per trophic transfer (~6–8‰). By comparing the δ15N of these two groups in consumer tissues, researchers calculate trophic position using the formula:
where is the baseline offset and is the trophic discrimination factor .
Q. What challenges arise in synthesizing this compound, and how are they mitigated?
- Methodological Answer : Key challenges include isotopic scrambling during synthesis and purification. For example, acidic conditions may cause 15N to migrate from the azanyl group to carboxylate positions. Mitigation strategies include using mild reaction conditions (e.g., low temperature, neutral pH) and protecting groups for the carboxylate moiety . Post-synthesis, reverse-phase HPLC with 15N-specific detectors ensures product homogeneity .
Data Interpretation and Contradiction Analysis
Q. How should researchers address discrepancies between bulk δ15N measurements and amino acid-specific δ15N data in metabolic studies?
- Methodological Answer : Bulk δ15N reflects overall nitrogen assimilation but lacks resolution for metabolic pathways. CSIA-AA resolves this by isolating pathway-specific signals (e.g., gluconeogenesis vs. protein turnover). Contradictions arise when bulk δ15N is influenced by non-target processes (e.g., excretion). Cross-validate findings using dual-isotope (13C/15N) labeling and kinetic modeling .
Q. What methodologies standardize 15N tracer recovery calculations across heterogeneous environmental samples?
- Methodological Answer :
Use the isotope mass balance equation :
Normalize recovery to sample dry mass or organic carbon content to account for matrix effects . For heterogeneous matrices (e.g., soil aggregates), laser ablation imaging or micro-sampling improves spatial resolution .
Tables for Key Methodological Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
